molecular formula C19H18N2O4 B11080106 3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11080106
M. Wt: 338.4 g/mol
InChI Key: BUZSVHXCPUXKRO-ICFOKQHNSA-N
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Description

4-BENZOYL-3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Addition: Introduction of the benzoyl, hydroxy, and pyridinyl groups through substitution reactions.

    Hydroxylation: Hydroxyl groups can be introduced via oxidation reactions.

Industrial Production Methods

Industrial production would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups.

    Reduction: Reduction reactions can modify the carbonyl group.

    Substitution: Various substitution reactions can occur at the aromatic rings and the pyrrolone core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Varied depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 4-BENZOYL-3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. For instance:

    Biological Mechanism: Interaction with specific enzymes or receptors, leading to a biological response.

    Chemical Mechanism: Participation in chemical reactions through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-BENZOYL-3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure with a different position of the pyridinyl group.

    4-BENZOYL-3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Another positional isomer.

Uniqueness

The unique combination of functional groups in 4-BENZOYL-3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE provides distinct chemical and biological properties that differentiate it from its isomers and other similar compounds.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C19H18N2O4/c1-12(22)11-21-16(14-8-5-9-20-10-14)15(18(24)19(21)25)17(23)13-6-3-2-4-7-13/h2-10,12,16,22-23H,11H2,1H3/b17-15-

InChI Key

BUZSVHXCPUXKRO-ICFOKQHNSA-N

Isomeric SMILES

CC(CN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CN=CC=C3)O

Canonical SMILES

CC(CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CN=CC=C3)O

Origin of Product

United States

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